Tianeptine Ethyl Ester

説明

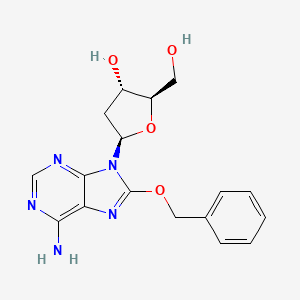

Tianeptine Ethyl Ester is an impurity of Tianeptine , a tricyclic compound with psychostimulant, anti-ulcer, and anti-emetic properties . Tianeptine is used primarily in the treatment of major depressive disorder, and it may also be used to treat anxiety, asthma, and irritable bowel syndrome .

Synthesis Analysis

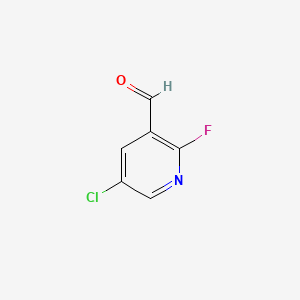

The synthesis of Tianeptine involves a series of steps including condensation reaction, hydrolysis, and spray drying . The starting material is 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide . The synthesis process is efficient and environment-friendly, and it results in improved product yield and purity .Molecular Structure Analysis

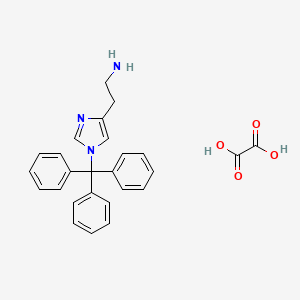

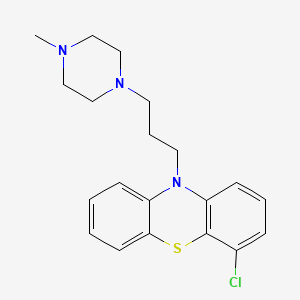

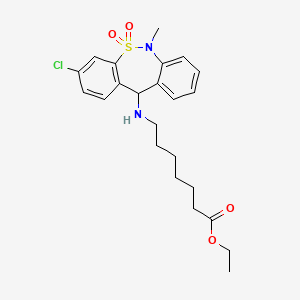

The molecular formula of Tianeptine Ethyl Ester is C23H29ClN2O4S, and its molecular weight is 465.01 .Chemical Reactions Analysis

Tianeptine may decrease the antihypertensive activities of certain drugs . It can also interact with other substances, leading to increased or decreased serum concentrations .Physical And Chemical Properties Analysis

Tianeptine Ethyl Ester is a colorless oil . It has a density of 1.30±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用

Neuroscience

Tianeptine Ethyl Ester: has been explored for its potential benefits in neuroscience, particularly in enhancing serotonin uptake in the brain, which is a key factor in mood regulation . It has shown promise in improving attention, learning, and memory in laboratory animals .

Gastroenterology

In the field of gastroenterology, Tianeptine has been used to address symptoms associated with irritable bowel syndrome (IBS), providing a new avenue for treatment options beyond traditional therapies .

Psychiatry

Tianeptine: is primarily used in psychiatry for the treatment of major depressive disorder. Its unique action of enhancing serotonin uptake differs from other antidepressants, which typically inhibit this uptake . This property could be beneficial in developing new psychiatric treatments.

Cardiology

While not directly related to cardiology, the pharmacological profile of Tianeptine Ethyl Ester could inform the development of novel treatments in cardiology. For example, understanding its mechanism of action may inspire new approaches to modulating heart-brain interactions .

Endocrinology

The drug’s potential effects on mood and stress response suggest that it could have implications for endocrine disorders, where mood dysregulation is often a symptom .

Immunology

Research has indicated that Tianeptine may influence the immune system. Its effects on chronic pain and the opioid receptor system suggest a possible role in modulating immune responses, particularly in conditions like neuropathic pain .

Oncology

While there is no direct application of Tianeptine Ethyl Ester in oncology, its impact on stress and mood could indirectly affect patient well-being and quality of life, which are crucial aspects of cancer care .

Pharmacology

Tianeptine: has been a subject of interest due to its atypical action on serotonin uptake. Its unique pharmacological properties make it a valuable model for studying the effects of serotonin modulation in various conditions .

作用機序

Target of Action

Tianeptine Ethyl Ester primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor, with clinically negligible effects on the δ- and κ-opioid receptors . This receptor plays a crucial role in mood regulation and the body’s response to stress .

Mode of Action

Tianeptine Ethyl Ester interacts with its targets by enhancing the mesolimbic release of dopamine and potentiating CNS D2 and D3 receptors . It also modulates glutamate receptors, which may contribute to its antidepressant and anxiolytic effects . Furthermore, it has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways .

Biochemical Pathways

Tianeptine Ethyl Ester affects several biochemical pathways. It appears to activate the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity enhances AMPA receptor function through phosphorylation by CaMKII and PKA . Additionally, it has been found to restore GABA levels, cholesterol, and fatty acid metabolism in socially isolated rats .

Pharmacokinetics

Tianeptine Ethyl Ester has a high bioavailability of 99% . The compound is primarily metabolized through a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites MC5 and MC3 . The average elimination half-lives of Tianeptine and its metabolite MC5 are 1.16 and 7.53 hours, respectively .

Result of Action

The molecular and cellular effects of Tianeptine Ethyl Ester’s action include enhanced neurotransmission, vesicle transport, and energy processes . It also upregulates proteins involved in mitochondrial energy production, mitochondrial transport and dynamics, antioxidative defense, and glutamate clearance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tianeptine Ethyl Ester. For instance, the dosage should be decreased in elderly patients and those with severe renal failure . It’s also worth noting that the compound’s action can be influenced by the patient’s social environment .

Safety and Hazards

特性

IUPAC Name |

ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUFMZSNHPQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106716 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tianeptine Ethyl Ester | |

CAS RN |

66981-77-9 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66981-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(((11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)AMINO)HEPTANOATE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y3KEM8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。